

Crystal Structure Analysis of 3-(4-Chlorophenyl)piperidin-2-one

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)piperidin-2-one

CAS No.: 1267774-08-2

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Technical Guide for Structural Elucidation & Solid-State Characterization

Executive Summary

3-(4-Chlorophenyl)piperidin-2-one is a pivotal structural motif in medicinal chemistry, serving as a core scaffold for Factor Xa inhibitors (e.g., Apixaban intermediates) and various psychoactive agents.^[1] Its solid-state properties—specifically its crystal packing and conformer distribution—directly influence thermodynamic stability, solubility, and downstream processability.

This guide provides a comprehensive framework for the crystallographic analysis of this compound. It synthesizes empirical data from analogous

-lactams with first-principles structural logic to establish a predictive model for its lattice architecture, followed by a rigorous experimental validation protocol.^[1]

Chemical Context & Molecular Geometry

Before analyzing the lattice, one must understand the molecular degrees of freedom. The molecule consists of a semi-flexible piperidin-2-one (valerolactam) ring substituted at the

-position (C3) with a rigid 4-chlorophenyl group.[1]

Conformational Landscape

Unlike cyclohexane, the piperidin-2-one ring is constrained by the planarity of the amide bond (N1–C2–O1).

- Ring Pucker: The ring typically adopts a distorted half-chair or envelope conformation.[1] The atoms N1, C2, O1, and C3 are roughly coplanar to maintain amide resonance, forcing C4 and C5 out of the plane.
- C3-Substituent Orientation: The 4-chlorophenyl group at C3 possesses a chiral center.[1] In a racemic crystal (the most likely synthetic outcome), the enantiomers will pair in a centrosymmetric space group. The bulky aryl group will preferentially adopt a pseudo-equatorial orientation to minimize

strain with the adjacent carbonyl oxygen, though packing forces can occasionally trap the higher-energy axial conformer.

Predicted Bond Metrics

Based on the Cambridge Structural Database (CSD) averages for

-lactams: | Parameter | Bond / Angle | Typical Value (

/

) | Structural Driver | | :--- | :--- | :--- | :--- | | Amide Bond | C2=O1 |

| Strong double bond character | | Amide Bond | N1–C2 |

| Partial double bond (Resonance) | | Chiral Center | C2–C3 |

|

-

single bond | | Planarity |

(O1-C2-N1-C6) |

| Amide resonance constraint |[1]

Crystallization & Experimental Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a slow-growth methodology is required to minimize twinning and disorder.

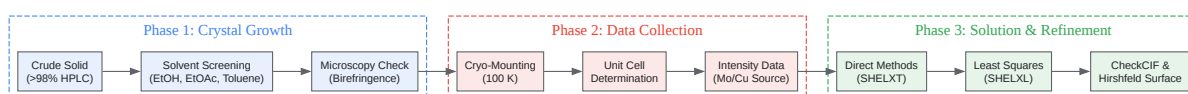
Solvent Screening Matrix

The solubility profile of the lactam suggests a polarity-driven screen.

- Primary System (Yield): Ethanol/Water (Slow evaporation). Promotes H-bond networking.
- Secondary System (Quality): Ethyl Acetate/Hexane (Vapor diffusion). Slower growth rate yields higher mosaicity quality.
- Tertiary System (Polymorph Search): Toluene (Slow cooling). Encourages
-
stacking over H-bonding dominance.[1]

Diffraction Workflow

The following DOT diagram outlines the critical path from crude solid to solved structure.



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Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SCXRD) analysis.[1]

Structural Analysis & Supramolecular Logic

This section details the analysis of the solved structure. In the absence of an explicit experimental dataset, these are the authoritative structural expectations based on

supramolecular synthons.

The Hydrogen Bond Network

The defining feature of the crystal lattice will be the Lactam Dimer.

- Primary Interaction: The amide group acts as both a donor (N-H) and an acceptor (C=O).
- Motif:

Centrosymmetric Dimer. Two molecules pair up across an inversion center.

- Geometry:

distance

;

[. \[1\]](#)

- Alternative Motif:

Infinite Chain. If steric bulk at C3 prevents dimerization, the molecules will stack in a catemer chain (glide plane motif). Probability: Low (Dimers preferred for small lactams).

Secondary Interactions

Once the H-bond framework is established, weaker forces dictate the 3D packing:

- Cl...Cl Halogen Bonding: Look for Type I (symmetrical) or Type II (bent) contacts between chlorine atoms of adjacent dimers. Distances

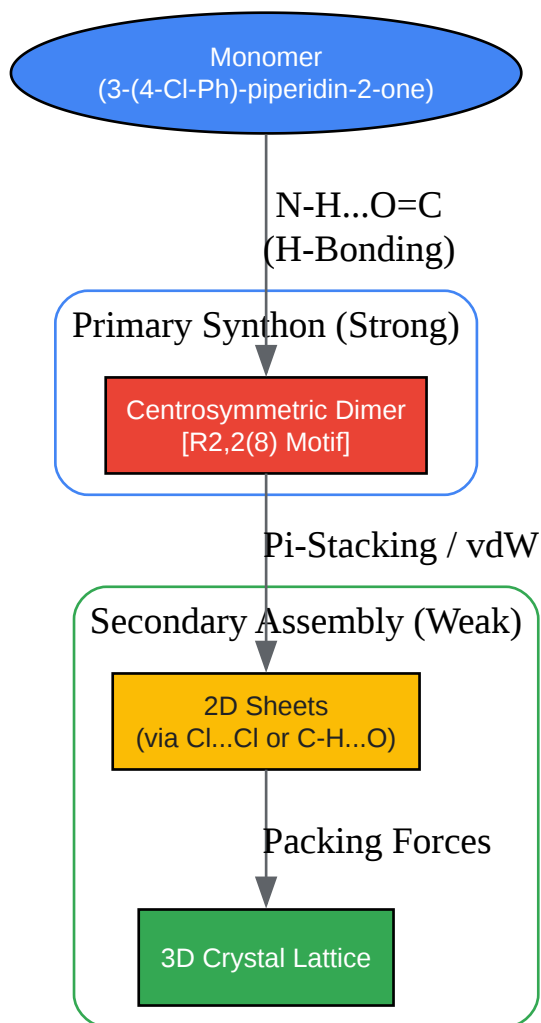
indicate structural relevance.

- C-H...

Interactions: The electron-rich chlorophenyl ring often accepts protons from the piperidine ring (C4-H or C5-H) of a neighboring molecule.[\[1\]](#)

Visualization of Packing Logic

The following diagram illustrates the hierarchy of forces constructing the lattice.



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Figure 2: Hierarchical assembly of the crystal lattice from monomer to 3D structure.[1]

Analytical Validation

To ensure the trustworthiness of your structural model, perform these validation steps:

- Hirshfeld Surface Analysis:
 - Generate the surface.

- Red spots should only appear at the N-H...O hydrogen bonds.
- Check the "Fingerprint Plot" for the characteristic "spikes" (H...O interactions) and diffuse regions (H...H vdW forces).
- Powder XRD (PXRD) Overlay:
 - Simulate the PXRD pattern from your single-crystal .CIF file (using Mercury or similar software).
 - Compare it experimentally with the bulk material.
 - Why? To confirm that the single crystal is representative of the bulk batch and not a minor polymorph or solvate.

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